molecular formula C14H18ClN3S B12765575 Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride CAS No. 170658-34-1

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride

Cat. No.: B12765575
CAS No.: 170658-34-1
M. Wt: 295.8 g/mol
InChI Key: FTLRDXSQXBUQIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene to yield the desired thiazolo(3,2-a)benzimidazole compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo(3,2-a)benzimidazole-3-methanamine, N-butyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl group and the monohydrochloride salt form enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

170658-34-1

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

N-([1,3]thiazolo[3,2-a]benzimidazol-1-ylmethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C14H17N3S.ClH/c1-2-3-8-15-9-11-10-18-14-16-12-6-4-5-7-13(12)17(11)14;/h4-7,10,15H,2-3,8-9H2,1H3;1H

InChI Key

FTLRDXSQXBUQIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CSC2=NC3=CC=CC=C3N12.Cl

Origin of Product

United States

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